molecular formula C19H24N2O2S B2928102 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide CAS No. 2034342-33-9

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide

Cat. No. B2928102
CAS RN: 2034342-33-9
M. Wt: 344.47
InChI Key: OKIOSRXMKXAHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTO inhibitor is a small molecule that targets the fat mass and obesity-associated (FTO) protein, which is an RNA demethylase involved in the regulation of energy balance and metabolism.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor involves the inhibition of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide protein, which leads to an increase in the levels of N6-methyladenosine (m6A) in mRNA. The increased m6A levels in mRNA affect the stability and translation of mRNA, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor are complex and depend on the specific cellular context. In general, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor has been shown to regulate energy balance, glucose metabolism, and cell growth. N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor has also been shown to affect the differentiation and function of adipocytes, which are cells that store fat.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor in lab experiments include its specificity and potency in inhibiting N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide protein. N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor also allows for the manipulation of mRNA methylation levels, which can provide insights into the role of mRNA methylation in cellular function. The limitations of using N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor in lab experiments include its complex synthesis method, the need for expertise in organic chemistry, and the potential for off-target effects.

Future Directions

There are several future directions for the study of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor. One direction is to investigate the therapeutic potential of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor in clinical trials for the treatment of obesity, diabetes, and cancer. Another direction is to study the role of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor in the regulation of mRNA methylation and gene expression in different cellular contexts. Additionally, the development of more efficient and cost-effective synthesis methods for N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor could facilitate its use in scientific research.

Synthesis Methods

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate product, and the final step of converting the intermediate product to N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and cancer. The inhibition of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide protein has been shown to reduce body weight, improve glucose metabolism, and inhibit the growth of cancer cells in preclinical studies.

properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-3-2-4-16(11-15)12-19(22)20-13-18(17-5-8-23-14-17)21-6-9-24-10-7-21/h2-5,8,11,14,18H,6-7,9-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIOSRXMKXAHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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